3-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with an ethoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with an ethylating agent such as ethyl iodide in the presence of a base.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile derivative under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZAMIDE: This compound features a triazole ring instead of a tetrazole ring.
3-ETHOXY-N-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]BENZAMIDE: Similar to the target compound but with a triazole ring.
4-(1H-1,2,3-TRIAZOL-1-YL)BENZAMIDE: Another similar compound with a triazole ring.
Uniqueness
The presence of the tetrazole ring in 3-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE distinguishes it from similar compounds with triazole rings. The tetrazole ring can provide unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-ethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-5-3-4-12(10-15)16(22)18-13-6-8-14(9-7-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
InChI Key |
MNJAIRYIVXISHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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